molecular formula C14H12ClNO2 B1682398 Tolfenaminsäure CAS No. 13710-19-5

Tolfenaminsäure

Katalognummer: B1682398
CAS-Nummer: 13710-19-5
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: YEZNLOUZAIOMLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Tolfenamic acid has been investigated for its potential anti-cancer effects across various types of cancer. Research indicates that it can inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanisms of Action : Tolfenamic acid alters gene expression related to apoptosis, growth arrest, and angiogenesis. It targets oncogenic pathways and has been shown to decrease the expression of specificity protein transcription factors in pancreatic and breast cancer cells .
  • Case Studies :
    • A study demonstrated that tolfenamic acid reduced the survival of esophageal cancer cells by downregulating key transcription factors associated with cell proliferation .
    • In animal models, tolfenamic acid inhibited tumor growth in breast cancer by affecting erbB2 expression and related signaling pathways .

Table 1: Summary of Anti-Cancer Studies Involving Tolfenamic Acid

Cancer TypeMechanism of ActionKey Findings
Pancreatic CancerInhibition of Sp transcription factorsReduced tumor growth in vivo
Breast CancerDownregulation of erbB2Significant tumor size reduction in mice
Esophageal CancerInduction of apoptosisDecreased cell survival and increased Annexin V staining

Neurological Applications

Tolfenamic acid has shown promise in treating neurological conditions, particularly migraines and Alzheimer's disease:

  • Migraine Management : Clinical studies have indicated that tolfenamic acid is effective in reducing the frequency and severity of migraine attacks. It has been compared favorably against other treatments like pizotifen, showing significant efficacy with fewer side effects .
  • Alzheimer's Disease : Recent research suggests that tolfenamic acid derivatives can lower the expression of Alzheimer’s disease-related genes, potentially reducing cognitive decline associated with this condition .

Table 2: Efficacy of Tolfenamic Acid in Neurological Conditions

ConditionTreatment DurationOutcome
Migraine12 weeksSignificant reduction in attack frequency
Alzheimer's DiseaseNot specifiedReduced pathological burden in models

Pain Management

As an NSAID, tolfenamic acid is traditionally used for managing pain and inflammation:

  • Mechanism : Tolfenamic acid inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation and pain .
  • Clinical Use : It is utilized for treating acute pain episodes, including those associated with surgery or injury.

Photostability Studies

Recent investigations into the photodegradation kinetics of tolfenamic acid have highlighted its stability in various solvents. This research is crucial for pharmaceutical applications as it informs on handling, packaging, and drug delivery systems .

Wirkmechanismus

Target of Action

Tolfenamic acid primarily targets the enzyme cyclooxygenase (COX) . COX plays a crucial role in the production of prostaglandins, substances that are involved in inflammation and pain .

Mode of Action

Tolfenamic acid inhibits the biosynthesis of prostaglandins and also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion .

Biochemical Pathways

Tolfenamic acid affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetics of tolfenamic acid was studied in healthy volunteers after an intravenous dose of 100 mg and oral doses of 100, 200, 400, and 800 mg . The disposition of intravenous tolfenamic acid could be described by a two-compartment open model, with a total plasma clearance of 155±15 ml/min . The elimination occurs principally by extrarenal mechanisms, the recovery of unchanged drug together with its glucuronide in urine averaging only 8.8% of the intravenous dose . The gastrointestinal absorption had a mean half-life of 1.7±0.1 h . Based on comparison of areas under the plasma concentration time-curves after intravenous and oral administration, the bioavailability of tolfenamic acid capsules averaged 60% .

Result of Action

Tolfenamic acid presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It was noted a dose-related inhibition of serum thromboxane which indicated the inhibition of COX-1 . In the same line, there was noted an inhibition of prostaglandin E2 synthesis which marks a related COX-2 inhibition . The maximal inhibition of thromboxane was greater than 80% as well as is proven to be a potent prostaglandin E inhibitor .

Action Environment

The action of tolfenamic acid can be influenced by environmental factors. For instance, the formulation of the drug can affect its bioavailability. A study showed that a tolfenamic acid solid lipid nanoparticle (TA-SLN) suspension prepared by a hot melt–emulsification ultrasonication method improved the sustained release and bioavailability of TA . After intramuscular administration to pigs (4 mg/kg), the TA-SLN suspension displayed increases in the pharmacokinetic parameters T max, T 1/2, and MRT 0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with TA injection, and showed a relative bioavailability of 185.33% .

Biochemische Analyse

Biochemical Properties

Tolfenamic acid interacts with enzymes and proteins involved in the biosynthesis of prostaglandins . It inhibits the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways, which are crucial for prostaglandin secretion . This inhibition results in its anti-inflammatory and pain-blocking action .

Cellular Effects

Tolfenamic acid has been shown to have significant effects on various types of cells. It inhibits cell growth and induces apoptosis in colorectal cancer cells . It also facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of tolfenamic acid is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, tolfenamic acid prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking effects .

Temporal Effects in Laboratory Settings

Tolfenamic acid presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It also has a relatively low acute toxicity .

Dosage Effects in Animal Models

In animal models, tolfenamic acid has been shown to prevent colorectal tumorigenesis . It is four times more potent than phenylbutazone in a rat model study . Use in animals less than 6 weeks of age, or in aged animals, may involve additional risk .

Metabolic Pathways

Tolfenamic acid is cleared relatively fast and undergoes hepatic metabolism where the produced metabolites are renally cleared as glucuronic acid conjugates . Most of the elimination occurs by extrarenal mechanisms .

Transport and Distribution

Tolfenamic acid is distributed in all organs with a strong concentration in plasma, digestive tract, liver, lungs, and kidneys . The concentration in the brain, however, is low . Tolfenamic acid and its metabolites do not cross the placenta barrier to any great extent .

Subcellular Localization

Tolfenamic acid facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells . This suggests that tolfenamic acid may have a role in the subcellular localization of certain proteins.

Vorbereitungsmethoden

The synthesis of tolfenamic acid involves several steps:

    Starting Materials: The synthesis begins with o-chlorobenzoic acid and 3-chloro-2-methylaniline.

    Reaction Conditions: The o-chlorobenzoic acid is reacted with an alkali metal hydroxide in methyl isobutyl ketone. The mixture is then heated to facilitate the reaction.

    Addition of Reagents: 3-chloro-2-methylaniline, an acid-binding agent, and a catalyst are added to the mixture, which is then heated further to complete the reaction.

    Extraction and Purification: The reaction mixture is subjected to extraction, acidification, and filtration to obtain a crude product.

Analyse Chemischer Reaktionen

Tolfenaminsäure durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege seltener berichtet werden.

    Reduktion: Reduktionsreaktionen sind für this compound aufgrund ihrer stabilen aromatischen Struktur nicht typisch.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des aromatischen Rings. Häufige Reagenzien für diese Reaktionen sind Halogene und andere Elektrophile.

    Photodegradation: this compound unterliegt sowohl in wässrigen als auch in organischen Lösungsmitteln der Photodegradation.

Vergleich Mit ähnlichen Verbindungen

Tolfenaminsäure gehört zur Klasse der Fenamat-NSAR, zu denen auch andere Verbindungen wie Mefenaminsäure und Flufenaminsäure gehören. Im Vergleich zu diesen ähnlichen Verbindungen:

    Mefenaminsäure: Wie this compound hemmt Mefenaminsäure COX-Enzyme und wird zur Behandlung von Schmerzen und Entzündungen eingesetzt.

    Flufenaminsäure: Diese Verbindung hemmt ebenfalls COX-Enzyme, wird aber hauptsächlich wegen ihrer entzündungshemmenden Eigenschaften eingesetzt.

Biologische Aktivität

Tolfenamic acid (TA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities beyond its primary use in pain management and migraine prophylaxis. This article focuses on the compound's biological activity, particularly its anti-cancer properties, mechanisms of action, and efficacy in various clinical settings.

Tolfenamic acid exerts its effects through several mechanisms:

  • Inhibition of Prostaglandin Synthesis : Like other NSAIDs, TA inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Induction of Apoptosis : TA has been shown to induce apoptosis in cancer cells. Research indicates that it activates non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1), which plays a crucial role in promoting apoptotic pathways .
  • Transcription Factor Modulation : Tolfenamic acid downregulates specific transcription factors such as Specificity Protein 1 (Sp1) and Sp3, which are often overexpressed in various cancers. This modulation contributes to its anti-cancer effects by inhibiting cell proliferation and survival .

Anti-Cancer Activity

Recent studies have highlighted the potential of tolfenamic acid as an anti-cancer agent:

  • Efficacy Across Cancer Types : Tolfenamic acid has demonstrated anti-proliferative effects in several cancer models, including glioblastoma, neuroblastoma, and pancreatic cancer. In a study evaluating Copper-tolfenamic acid (Cu-TA), the compound showed significantly lower IC50 values compared to TA alone, indicating enhanced potency against malignant cells while sparing non-malignant cardiomyocytes .
Cancer TypeIC50 Value (µM)Reference
Glioblastoma15
Neuroblastoma20
Pancreatic Cancer10
Prostate Cancer25
  • Clinical Trials : Tolfenamic acid is currently being evaluated in Phase I clinical trials for its use alongside gemcitabine and radiation therapy in pancreatic cancer treatment. Preliminary results suggest a favorable safety profile and potential efficacy .

Migraine Prophylaxis

In addition to its anti-cancer properties, tolfenamic acid is effective in migraine prevention. A randomized controlled trial comparing TA with pizotifen demonstrated that TA significantly reduced the frequency and severity of migraine attacks:

  • Study Design : The trial involved 192 patients with moderate to severe migraines, assessing attack frequency and severity over a 12-week treatment period.
TreatmentReduction in Attack Frequency (%)Severity Reduction (p-value)
Tolfenamic Acid400.009
Pizotifen30<0.01

Case Studies

  • Head and Neck Cancer : A study showed that TA induced apoptosis in head and neck cancer cells through NAG-1 expression. The findings indicated that increased NAG-1 levels correlated with enhanced apoptotic effects, suggesting a potential therapeutic pathway for head and neck malignancies .
  • Post-operative Pain Management in Veterinary Medicine : In veterinary studies, tolfenamic acid was effective in reducing pain scores in cats post-surgery compared to control groups, demonstrating its analgesic properties beyond human applications .

Eigenschaften

IUPAC Name

2-(3-chloro-2-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045409
Record name Tolfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid.
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13710-19-5
Record name Tolfenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13710-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolfenamic acid [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolfenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolfenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207ºC, 207 - 207.5 °C
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolfenamic acid
Reactant of Route 2
Reactant of Route 2
Tolfenamic acid
Reactant of Route 3
Reactant of Route 3
Tolfenamic acid
Reactant of Route 4
Reactant of Route 4
Tolfenamic acid
Reactant of Route 5
Reactant of Route 5
Tolfenamic acid
Reactant of Route 6
Reactant of Route 6
Tolfenamic acid
Customer
Q & A

Q1: What is the primary mechanism of action of Tolfenamic acid?

A1: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Tolfenamic acid primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes []. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation.

Q2: Does Tolfenamic acid have any COX-independent effects?

A2: Yes, emerging evidence suggests that Tolfenamic acid might also exert anti-cancer effects through COX-independent pathways. For instance, it has been shown to induce degradation of the transcription factor Specificity Protein 1 (Sp1) [, , ], which regulates various genes involved in cell proliferation, angiogenesis, and amyloid beta production.

Q3: How does Tolfenamic acid affect the Wnt/β-catenin pathway?

A3: Tolfenamic acid has been shown to downregulate β-catenin in colon cancer cells [, ]. This downregulation is linked to ubiquitin-mediated proteasomal degradation of β-catenin, potentially mediated by Smad2 [, ].

Q4: What are the downstream effects of Sp1 degradation by Tolfenamic acid?

A4: Tolfenamic acid-induced Sp1 degradation has been linked to reduced expression of various Sp1-regulated genes involved in Alzheimer's disease pathology [], including APP, BACE1, tau, and its activators p35 and p39 []. This reduction in key proteins involved in amyloid and tangle formation suggests a potential disease-modifying effect of Tolfenamic acid in Alzheimer's disease.

Q5: Does Tolfenamic acid affect the endoplasmic reticulum (ER) stress pathway?

A5: Research indicates that Tolfenamic acid can promote ER stress, leading to activation of the unfolded protein response (UPR) pathway []. This activation involves the PERK-mediated phosphorylation of eIF2α, which represses cyclin D1 translation and contributes to apoptosis in colorectal cancer cells [].

Q6: What is the molecular formula and weight of Tolfenamic acid?

A6: The molecular formula of Tolfenamic acid is C14H11ClNO2, and its molecular weight is 261.7 g/mol.

Q7: What spectroscopic techniques have been used to characterize Tolfenamic acid and its metabolites?

A7: Various spectroscopic techniques have been employed to characterize Tolfenamic acid and its metabolites, including Fourier Transform Infrared Spectroscopy (FTIR) [, ], Ultraviolet-Visible Spectroscopy (UV-Vis) [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Specifically, 1H NMR spectroscopy has been successfully used to identify phase II metabolites of Tolfenamic acid in human urine samples [].

Q8: Has the stability of Tolfenamic acid been investigated under different storage conditions?

A8: Yes, the stability of Tolfenamic acid formulations, particularly spherical agglomerates and freeze-dried crystals, has been evaluated under various storage conditions [, ]. These studies demonstrate that the physical properties and release profiles of these formulations remained unaffected for significant periods, indicating good stability.

Q9: How does the spherical agglomeration process affect the properties of Tolfenamic acid?

A9: The spherical agglomeration process significantly improves the flowability, packability, and compressibility of Tolfenamic acid []. This improvement makes it suitable for direct compression tableting, a more efficient manufacturing method [].

Q10: What is the impact of freeze-drying on the properties of Tolfenamic acid?

A10: Freeze-drying Tolfenamic acid leads to the formation of crystals with decreased crystallinity []. These crystals exhibit enhanced solubility and dissolution rates compared to the commercial drug, potentially leading to improved bioavailability [].

Q11: Why is improving the dissolution rate of Tolfenamic acid important?

A12: Dissolution is a rate-limiting step for the absorption of poorly soluble drugs like Tolfenamic acid []. Enhancing the dissolution rate can lead to faster drug absorption, potentially improving its bioavailability and therapeutic efficacy.

Q12: What is the elimination half-life of Tolfenamic acid in different species?

A13: The elimination half-life of Tolfenamic acid varies between species. In camels, it is 5.76 hours [], while in geese, it ranges from 1.73 to 2.51 hours depending on the route of administration [].

Q13: How does fever affect the pharmacokinetics of Tolfenamic acid in goats?

A14: Studies in goats indicate that fever alters the pharmacokinetic parameters of Tolfenamic acid, particularly the volume of distribution at steady state (Vss) and total body clearance (Cl) []. This alteration suggests potential changes in drug distribution and elimination during febrile states.

Q14: Does Tolfenamic acid interact with other drugs?

A15: Yes, Tolfenamic acid has been shown to interact with other drugs. For instance, co-administration of Tolfenamic acid with ceftriaxone in sheep significantly increases ceftriaxone's elimination half-life and area under the curve, while reducing its total clearance []. This interaction highlights the importance of considering potential drug interactions when administering Tolfenamic acid.

Q15: Has the anticancer activity of Tolfenamic acid been investigated in cellular models?

A16: Yes, in vitro studies have shown that Tolfenamic acid inhibits the growth of various cancer cell lines, including pancreatic cancer cells [, ], colorectal cancer cells [, , ], breast cancer cells [], and oral cancer cells []. These findings suggest a potential role for Tolfenamic acid in cancer therapy.

Q16: What are the effects of Tolfenamic acid on tumor growth and metastasis in animal models?

A17: In vivo studies using mouse models have demonstrated that Tolfenamic acid can reduce tumor growth and metastasis in pancreatic cancer [] and decrease polyp number and tumor load in a model of colorectal cancer [].

Q17: Has Tolfenamic acid been tested in animal models of Alzheimer's disease?

A18: Yes, Tolfenamic acid has been investigated in animal models of Alzheimer's disease. Studies in mice have shown that oral administration of the drug can lower brain levels of Sp1, APP, and Aβ [], suggesting a potential disease-modifying effect. Additionally, it has shown efficacy in preventing amyloid β-induced olfactory bulb dysfunction in a mouse model [].

Q18: Is Tolfenamic acid safe for vultures?

A20: Experimental safety testing in captive vultures suggests that Tolfenamic acid is likely safe at concentrations encountered in cattle carcasses []. This finding contrasts with the known toxicity of diclofenac to vultures and supports the potential use of Tolfenamic acid as a safer alternative for livestock treatment in vulture habitats.

Q19: What strategies have been explored to improve the delivery and bioavailability of Tolfenamic acid?

A21: Several strategies have been explored to enhance the delivery and bioavailability of Tolfenamic acid, including spherical agglomeration [], freeze-drying [], and co-micronization []. These techniques aim to improve the drug's solubility and dissolution rate, thereby enhancing its absorption and therapeutic efficacy.

Q20: What analytical methods have been employed to quantify Tolfenamic acid in biological samples?

A22: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] is a widely used analytical method for quantifying Tolfenamic acid in biological samples like plasma and urine.

Q21: Has the analgesic efficacy of Tolfenamic acid been evaluated in clinical studies?

A23: Yes, clinical trials have demonstrated the efficacy of Tolfenamic acid in treating migraine [, , , ]. In a double-blind study comparing Tolfenamic acid to paracetamol, Tolfenamic acid showed superior efficacy in relieving pain and reducing the need for rescue medication [].

Q22: How does the analgesic effect of Tolfenamic acid compare to other NSAIDs?

A24: In a study comparing the postoperative analgesic efficacy in cats, both Tolfenamic acid and the selective COX-2 inhibitor robenacoxib provided significant pain relief compared to a placebo group []. While both drugs were effective, robenacoxib showed a slightly faster onset of action.

Q23: Has the use of Tolfenamic acid been investigated in veterinary medicine?

A25: Yes, Tolfenamic acid has been studied in various veterinary applications. Research suggests that it can reduce piglet mortality and promote weight gain when administered to gilts after farrowing []. Additionally, studies in cats have explored its efficacy in controlling postoperative pain following ovariohysterectomy [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.